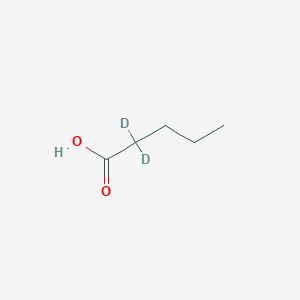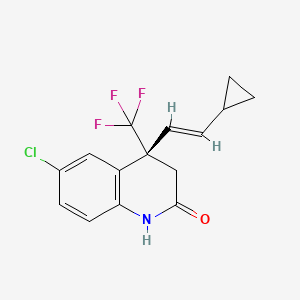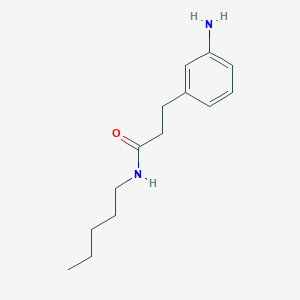
3-(3-aminophenyl)-N-pentylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-aminophenyl)-N-pentylpropanamide is an organic compound that features an amine group attached to a phenyl ring, which is further connected to a pentyl chain through a propanamide linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-aminophenyl)-N-pentylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-nitrobenzaldehyde and pentylamine.
Reduction: The nitro group of 3-nitrobenzaldehyde is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Amidation: The resulting 3-aminobenzaldehyde is then reacted with pentylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond, yielding this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reduction and amidation processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the production process.
化学反应分析
Types of Reactions
3-(3-aminophenyl)-N-pentylpropanamide can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The amide bond can be reduced to an amine using strong reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to the corresponding amine.
Substitution: Formation of nitro or halogenated derivatives on the phenyl ring.
科学研究应用
3-(3-aminophenyl)-N-pentylpropanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 3-(3-aminophenyl)-N-pentylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds with active sites, while the phenyl ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to various biological effects.
相似化合物的比较
Similar Compounds
3-(3-aminophenyl)-N-butylpropanamide: Similar structure but with a shorter butyl chain.
3-(3-aminophenyl)-N-hexylpropanamide: Similar structure but with a longer hexyl chain.
3-(4-aminophenyl)-N-pentylpropanamide: Similar structure but with the amine group in the para position.
Uniqueness
3-(3-aminophenyl)-N-pentylpropanamide is unique due to its specific substitution pattern and chain length, which can influence its physical properties and biological activity. The position of the amine group and the length of the alkyl chain can affect its solubility, binding affinity, and overall pharmacokinetic profile.
属性
分子式 |
C14H22N2O |
|---|---|
分子量 |
234.34 g/mol |
IUPAC 名称 |
3-(3-aminophenyl)-N-pentylpropanamide |
InChI |
InChI=1S/C14H22N2O/c1-2-3-4-10-16-14(17)9-8-12-6-5-7-13(15)11-12/h5-7,11H,2-4,8-10,15H2,1H3,(H,16,17) |
InChI 键 |
GSBBUCGLFVFGBC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCNC(=O)CCC1=CC(=CC=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[3-[(4-Chlorophenyl)methylamino]propyl]pyrrolidin-2-one](/img/structure/B13851088.png)
![N-Des(Difluorophenylcyclopropyl), N-[2-[[(3aR,4S,6R,6aS)-6-[6-chloro-2-(propylthio)-4-[tetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-(2-hydroxyethyloxy)amino]pyrimidin-5-yl Ticagrelor](/img/structure/B13851093.png)
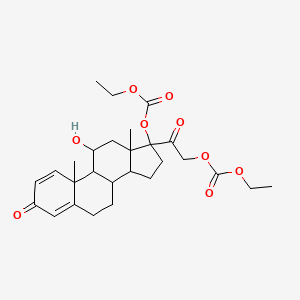
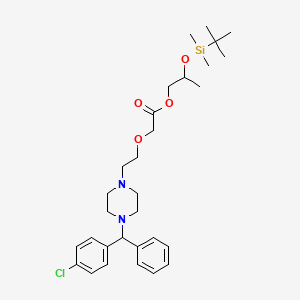
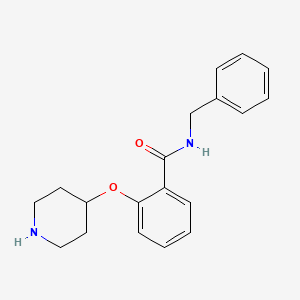
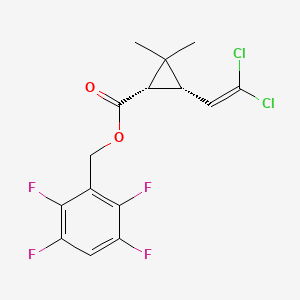
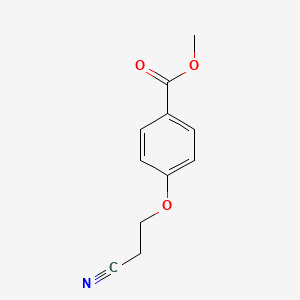
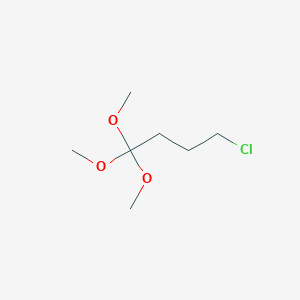
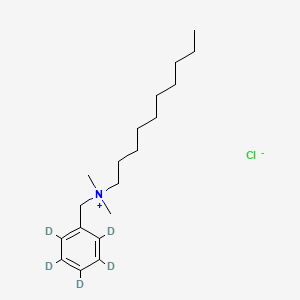

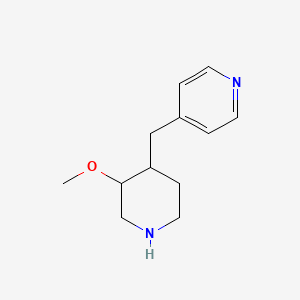
![2-[2,2,3,3,5,5,6,6-Octadeuterio-4-[3-[2-(trifluoromethyl)phenothiazin-10-yl]propyl]piperazin-1-yl]ethanol;dihydrochloride](/img/structure/B13851144.png)
